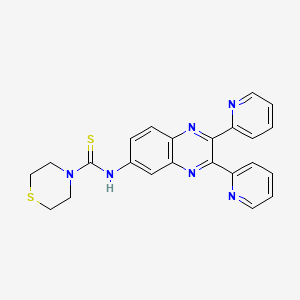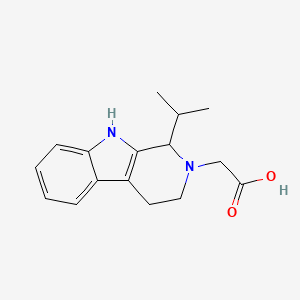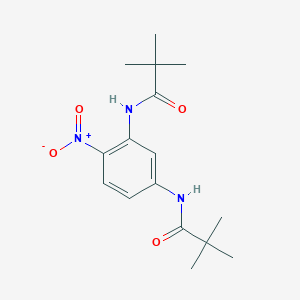![molecular formula C19H18N2O4 B4010101 4-[(4-isopropylbenzyl)amino]-3-nitro-2H-chromen-2-one](/img/structure/B4010101.png)
4-[(4-isopropylbenzyl)amino]-3-nitro-2H-chromen-2-one
Descripción general
Descripción
Synthesis Analysis
The synthesis of related chromene compounds often involves multi-component reactions or cyclocondensations, leveraging the reactivity of nitro-chromenes and various aldehydes or amines. For instance, the synthesis of 4H-chromenes has been achieved via reactions involving substituted nitrostyrenes, aromatic aldehydes, coumarins, and ammonium acetate under mild conditions, producing biologically intriguing structures (Zhou et al., 2013). Similarly, coordination compounds of 4-hydroxy-3-nitro-2H-chromen-2-one have been synthesized, demonstrating the compound's capacity to act as a ligand in complex formation (Aiyelabola et al., 2017).
Molecular Structure Analysis
The molecular structure of chromene derivatives is characterized by their core chromene ring and functional groups attached, which influence their physical and chemical properties. X-ray diffraction analyses have been used to determine the stereochemistry and molecular conformation of chromene compounds, providing insights into their structural features and reactivity (Korotaev et al., 2015).
Chemical Reactions and Properties
Chromene derivatives participate in various chemical reactions, including cycloadditions, nucleophilic substitutions, and domino reactions. They have been used in the synthesis of diverse functionalized molecules, showcasing their versatility in organic synthesis. For example, a domino reaction involving 3-nitro-2-(trifluoromethyl)-2H-chromenes led to the synthesis of functionalized 6H-dibenzo[b,d]pyrans, highlighting the reactive nature of the nitro group in chromene derivatives (Korotaev et al., 2013).
Physical Properties Analysis
The physical properties of chromene derivatives, such as solubility, melting point, and crystallinity, are influenced by their molecular structure. The presence of substituents like nitro groups and isopropylbenzyl groups can affect these properties, potentially enhancing the compound's utility in various applications. Research on similar compounds has shown that modifications in the chromene core can lead to significant changes in physical properties, which can be exploited in material science and pharmaceutical development.
Chemical Properties Analysis
The chemical properties of "4-[(4-isopropylbenzyl)amino]-3-nitro-2H-chromen-2-one" can be inferred from studies on similar chromene derivatives. These compounds exhibit a range of biological activities, including antimicrobial and cytotoxic effects, attributed to their chemical structure and the presence of functional groups such as nitro and amino groups. The reactivity of chromene derivatives towards various reagents and conditions highlights their potential for chemical modification and application in diverse chemical domains (Aiyelabola et al., 2017).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
3-nitro-4-[(4-propan-2-ylphenyl)methylamino]chromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4/c1-12(2)14-9-7-13(8-10-14)11-20-17-15-5-3-4-6-16(15)25-19(22)18(17)21(23)24/h3-10,12,20H,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMSLJFDRSFTHFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)CNC2=C(C(=O)OC3=CC=CC=C32)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(4-methoxyphenyl)-3a-methyl-9-phenyltetrahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3(2H,3aH)-dione](/img/structure/B4010020.png)
![5-(4-bromophenyl)-1,1-diphenyl-5-azaspiro[2.4]heptane-4,6-dione](/img/structure/B4010024.png)
![N-(4-bromophenyl)-2-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)acetamide](/img/structure/B4010035.png)
![3-(2-methoxyphenyl)-2-(1-naphthyl)tetrahydro-1H,5H-pyrazolo[1,2-a][1,2,4]triazol-1-one](/img/structure/B4010042.png)

![methyl (2S,4S)-4-{[(1-adamantylthio)acetyl]amino}-1-methylpyrrolidine-2-carboxylate](/img/structure/B4010051.png)

![6-{4-[(4-butyl-1H-1,2,3-triazol-1-yl)methyl]piperidin-1-yl}nicotinonitrile](/img/structure/B4010060.png)
![3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-N-(3-nitrophenyl)propanamide](/img/structure/B4010065.png)

![2-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B4010071.png)
![2-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)phenyl 4-bromobenzoate](/img/structure/B4010078.png)
![N-[1-(4-fluorobenzyl)-5-oxo-3-pyrrolidinyl]-4-(methylthio)benzamide](/img/structure/B4010079.png)
![N-cyclopropyl-5-[4-(4-isopropylbenzoyl)-1-piperazinyl]-2-nitroaniline](/img/structure/B4010097.png)